N-(3-chlorophenyl)-2-[8-(3-methylpiperidin-1-yl)-3-oxo[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl]acetamide
Description
N-(3-Chlorophenyl)-2-[8-(3-methylpiperidin-1-yl)-3-oxo[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl]acetamide is a triazolopyrazine derivative characterized by a fused bicyclic [1,2,4]triazolo[4,3-a]pyrazin-3-one core. The compound features a 3-chlorophenyl acetamide group at position 2 and a 3-methylpiperidin-1-yl substituent at position 8 of the triazolopyrazine scaffold.
Properties
IUPAC Name |
N-(3-chlorophenyl)-2-[8-(3-methylpiperidin-1-yl)-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21ClN6O2/c1-13-4-3-8-24(11-13)17-18-23-26(19(28)25(18)9-7-21-17)12-16(27)22-15-6-2-5-14(20)10-15/h2,5-7,9-10,13H,3-4,8,11-12H2,1H3,(H,22,27) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVFBWSPQPLMZEW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN(C1)C2=NC=CN3C2=NN(C3=O)CC(=O)NC4=CC(=CC=C4)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21ClN6O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3-chlorophenyl)-2-[8-(3-methylpiperidin-1-yl)-3-oxo[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl]acetamide is a synthetic compound that has garnered interest due to its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant research findings.
Molecular Formula
- Molecular Formula : C16H19ClN4O
- Molecular Weight : 318.80 g/mol
Anticancer Potential
Research indicates that compounds with similar structures to this compound exhibit significant anticancer properties. A study screened a library of drugs on multicellular spheroids and identified several compounds that inhibited cancer cell proliferation effectively .
The biological activity of this compound may be attributed to its ability to interact with specific molecular targets involved in cell signaling pathways. In particular:
- Cholinesterase Inhibition : Similar compounds have shown promise as acetylcholinesterase (AChE) inhibitors, which are crucial for the treatment of neurodegenerative diseases like Alzheimer's. The inhibition of AChE leads to increased levels of acetylcholine in synaptic clefts, enhancing cholinergic transmission .
Antimicrobial Activity
Preliminary studies suggest that derivatives of this compound may possess antimicrobial properties. For instance, related triazole derivatives have been tested against various bacterial strains including Staphylococcus aureus and Escherichia coli, demonstrating notable antibacterial activity .
Table 1: Summary of Biological Activities
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Anticancer | Inhibition of cancer cell growth | |
| Cholinesterase Inhibition | Increased acetylcholine levels | |
| Antimicrobial | Effective against bacterial strains |
Case Study: Anticancer Screening
In a notable study published in 2019, researchers conducted a high-throughput screening of a drug library on multicellular spheroids to identify novel anticancer agents. Among the candidates was a compound structurally similar to this compound. This compound demonstrated potent cytotoxicity against various cancer cell lines, suggesting its potential as a lead compound for further development in cancer therapy .
Scientific Research Applications
Antimicrobial Activity
Research has indicated that compounds similar to N-(3-chlorophenyl)-2-[8-(3-methylpiperidin-1-yl)-3-oxo[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl]acetamide exhibit antimicrobial properties. For instance, a study on [1,2,4]triazolo derivatives showed promising antibacterial activity against strains such as Escherichia coli and Pseudomonas aeruginosa . The mechanism of action often involves interference with bacterial cell wall synthesis or protein synthesis pathways.
Antimalarial Applications
The compound's structural similarity to other triazolo derivatives has led to investigations into its antimalarial potential. A study synthesized various [1,2,4]triazolo compounds and assessed their activity against Plasmodium falciparum, revealing that certain derivatives demonstrated significant inhibitory effects with IC50 values in the low micromolar range . This suggests that this compound could be a candidate for further development in antimalarial therapies.
Cancer Research
The compound's ability to modulate biological pathways makes it a candidate for cancer research. Its derivatives have been explored for their potential as anticancer agents due to their ability to induce apoptosis in cancer cells and inhibit tumor growth. For example, thieno[2,3-b]pyridine derivatives linked to similar acetamides have shown anticancer activity by targeting specific signaling pathways involved in cell proliferation .
Neuropharmacological Effects
The presence of the piperidine moiety in the compound suggests potential neuropharmacological applications. Compounds containing piperidine are often investigated for their effects on neurotransmitter systems. Research has indicated that similar compounds can act as ligands for dopamine and serotonin receptors, which are critical in treating neurological disorders such as depression and schizophrenia .
Synthesis and Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship of this compound is essential for optimizing its pharmacological properties. Recent studies have focused on synthesizing various analogs to determine how modifications affect biological activity. For instance, altering the substituents on the triazole ring or the piperidine moiety can lead to enhanced potency or selectivity towards specific biological targets .
Case Studies and Research Findings
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
The compound belongs to a broader class of triazolopyrazine derivatives, many of which share the core scaffold but differ in substituents. Below is a detailed comparison with structurally similar analogs (Table 1):
Table 1: Structural and Physicochemical Comparison
Key Structural Differences and Implications
Substituent at C2 (Acetamide Group): The 3-chlorophenyl group in the target compound enhances lipophilicity and may improve membrane permeability compared to the 3-(methylsulfanyl)phenyl group in ’s analog, which introduces sulfur-based metabolic liability .
Substituent at C8 (Amine Side Chain): The 3-methylpiperidin-1-yl group in the target compound offers a rigid, lipophilic moiety favoring selective receptor interactions. Benzylpiperazinyl () further enhances aromaticity and may improve CNS penetration but risks off-target GPCR activity .
Core Modifications:
- Triazolopyridine analogs (e.g., EP 3 532 474 B1) replace the pyrazine ring with pyridine, reducing electron-deficient character and altering hydrogen-bonding capacity .
Research Findings and Pharmacological Insights
While explicit biological data for the target compound is unavailable in the provided evidence, structural analogs suggest trends:
- Potency and Selectivity: Piperidine/piperazine-containing derivatives (e.g., and ) often exhibit improved kinase inhibition due to amine-mediated hydrogen bonding .
- Metabolic Stability: Chlorophenyl groups (target compound) may confer slower hepatic clearance compared to methylsulfanyl groups, which are prone to oxidation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
